tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amino group, and a piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of strong bases and acids, as well as various solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions can yield the free amine, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The piperidine ring provides structural stability and can interact with different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate
- tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide both stability and reactivity. The presence of the benzyloxycarbonyl-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (CAS No. 288154-17-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H27N3O5, with a molecular weight of 377.44 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a tert-butyl ester, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders, showing promise as a therapeutic agent.
- Cytotoxicity : In vitro studies demonstrate varying levels of cytotoxicity against cancer cell lines, indicating potential applications in oncology.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Evaluation :
A study conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. This suggests potential use as an antibiotic or adjunct therapy in infections caused by these pathogens. -
Enzyme Inhibition Studies :
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was dose-dependent, indicating a strong correlation between concentration and efficacy. -
Cytotoxicity Assessment :
In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at higher concentrations, leading to cell death. The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDULMIGSCLWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443896 | |
Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-17-6 | |
Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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